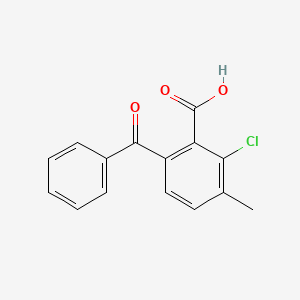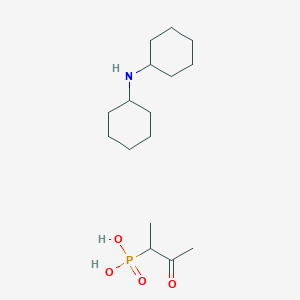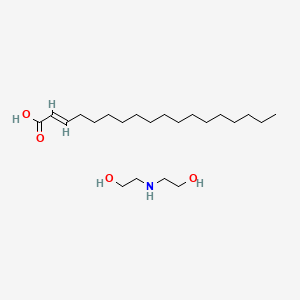
Einecs 270-592-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 270-592-5, also known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial and commercial applications due to its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides typically involves the reaction of benzyl chloride with a mixture of C12-16 alkyl dimethylamines. The reaction is carried out in the presence of a solvent, such as ethanol or isopropanol, and under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include benzyl alcohols or benzaldehydes.
Reduction: Reduced products include secondary or tertiary amines.
Substitution: Substituted products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as disinfectants and antiseptics due to their antimicrobial properties.
Medicine: Utilized in formulations for topical antiseptics and disinfectants.
Industry: Applied in water treatment, textile processing, and as preservatives in various products.
Mécanisme D'action
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This results in the death of the microorganism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length (C12-16), which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances their antimicrobial efficacy and makes them suitable for a wide range of applications.
Propriétés
Numéro CAS |
68444-28-0 |
|---|---|
Formule moléculaire |
C22H45NO4 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h16-17H,2-15H2,1H3,(H,19,20);5-7H,1-4H2/b17-16+; |
Clé InChI |
KGVPAGDDAAYBGA-CMBBICFISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)O.C(CO)NCCO |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


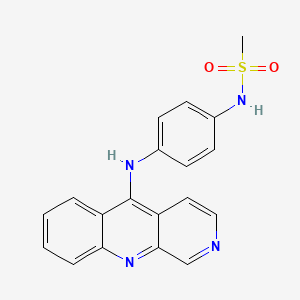

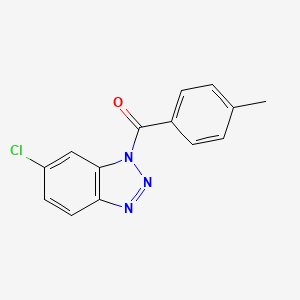


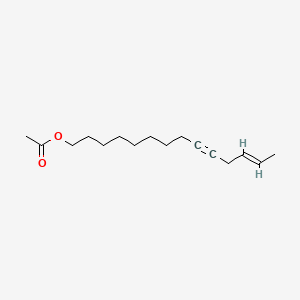
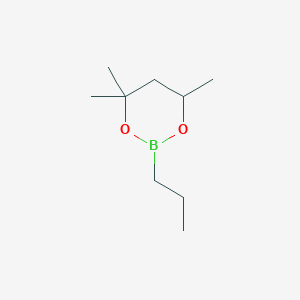


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
